![molecular formula C19H21N3O2S B2765464 N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1H-indole-2-carboxamide CAS No. 2034574-57-5](/img/structure/B2765464.png)
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an indole, a furan, and a carboxamide . These groups are common in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it might involve the reaction of an appropriate indole derivative with a furan derivative under suitable conditions . The synthesis could potentially involve several steps, each requiring specific reagents and conditions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The presence of the indole and furan rings would likely contribute to the compound’s aromaticity . The carboxamide group could potentially form hydrogen bonds, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . For example, the furan ring might undergo electrophilic substitution or could be involved in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the carboxamide group could enhance the compound’s solubility in water . The compound’s aromaticity could also influence its stability and reactivity .Scientific Research Applications
Antibacterial Activity
Furan derivatives have taken on a special position in the realm of medicinal chemistry . They have been used to create numerous innovative antibacterial agents due to their remarkable therapeutic efficacy . The furan nucleus is an essential synthetic technique in the search for new drugs .
Antimicrobial Drugs
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .
Therapeutic Advantages
Furan has a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Cytotoxicity Profiling
The ligand, N′ - (furan-2-ylmethylene)-2-hydroxybenzohydrazide (H 2 L), was synthesized and its metal complexes were investigated for their in vitro cytotoxic activity towards HePG-2 and HCT-116 cell lines . The data cleared out that the ligand was more potent than the metal complexes .
DFT Calculations
The ligand and its Ni (II) complex exhibited the highest and lowest values of HOMO, LUMO energies and HOMO-LUMO energy gap, respectively . These DFT quantum chemical calculations can be useful in understanding the electronic properties of the compound .
Synthesis of Novel Compounds
The compound can be used in the synthesis of novel compounds. For example, the radical bromination of the methyl group of 36 with NBS/AIBN in CCl 4 under reflux gave a brominated intermediate, which was converted into the corresponding phosphonate 37 with triethyl phosphite at 130°C .
Future Directions
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c23-19(16-12-14-4-1-2-5-15(14)21-16)20-13-17(18-6-3-9-24-18)22-7-10-25-11-8-22/h1-6,9,12,17,21H,7-8,10-11,13H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQINNWGIVSXMCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C2=CC3=CC=CC=C3N2)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1H-indole-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.